molecular formula C10H8FN3O B1467566 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1484957-05-2

1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B1467566
CAS No.: 1484957-05-2
M. Wt: 205.19 g/mol
InChI Key: MRXRFXAMQJPWNC-UHFFFAOYSA-N
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Description

1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde is a chemical compound that belongs to the class of triazoles. Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of a fluoro and methyl group on the phenyl ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the cycloaddition reaction between an azide and an alkyne, known as the “click reaction.” This reaction is often catalyzed by copper (Cu) and proceeds under mild conditions, making it a popular method for synthesizing triazoles .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts can be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation: 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid.

    Reduction: 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-methanol.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the triazole ring and the fluoro and methyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.

    1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-amine: Similar structure but with an amine group instead of an aldehyde.

Uniqueness

1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole-4-carbaldehyde is unique due to the presence of the aldehyde group, which can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The combination of the fluoro and methyl groups on the phenyl ring also imparts distinct chemical properties that can influence its reactivity and biological activity.

Properties

IUPAC Name

1-(3-fluoro-4-methylphenyl)triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O/c1-7-2-3-9(4-10(7)11)14-5-8(6-15)12-13-14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRXRFXAMQJPWNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(N=N2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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